Trimethyl(1-phenyl-2-propenyl)silane

Description

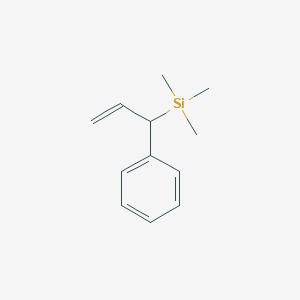

Trimethyl(1-phenyl-2-propenyl)silane is an organosilicon compound characterized by a propenyl group substituted with a phenyl ring and a trimethylsilyl moiety. Its molecular formula is C₁₂H₁₈Si, and it is primarily utilized in organic synthesis as a precursor or intermediate. The compound is synthesized via magnesium-mediated coupling reactions, achieving yields up to 95% under optimized conditions (170°C, 10 hours) . Its structure allows for diverse reactivity, including participation in cross-coupling reactions and applications in constructing complex organic frameworks .

Properties

Molecular Formula |

C12H18Si |

|---|---|

Molecular Weight |

190.36 g/mol |

IUPAC Name |

trimethyl(1-phenylprop-2-enyl)silane |

InChI |

InChI=1S/C12H18Si/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |

InChI Key |

MQRQMJAUZZDRMI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Allylic Alcohols and Disilane Reagents

A 2020 patent (JP2020327353A) describes the reaction of allyl alcohol derivatives (e.g., 1-phenyl-2-propen-1-ol) with hexamethyldisilane (Me₃Si-SiMe₃) using palladium nanoparticle catalysts (2–5 mol%) coordinated with organic ligands (e.g., triphenylphosphine). The process operates at 60–100°C in toluene, achieving yields up to 92% for aryl-substituted allylsilanes. Critical parameters include:

-

Catalyst composition : Pd nanoparticles (3–5 nm diameter) stabilized by polyvinylpyrrolidone (PVP) enhance turnover frequency.

-

Cocatalysts : Potassium carbonate or triethylamine facilitates deprotonation of allylic alcohols.

-

Substrate tolerance : Electron-deficient aryl groups (e.g., 4-fluorophenyl) reduce yields to 68%, while sterically hindered substrates (e.g., 2-naphthyl) require elevated temperatures (100°C).

Allylic Acetates and Trimethylsilylstannane

Tsuji et al. (1993) reported room-temperature silylation of allylic acetates (e.g., cinnamyl acetate) using (trimethylsilyl)tributylstannane (Me₃SiSnBu₃) and Pd(PPh₃)₄ (5 mol%) in THF. This method achieves 85–90% yields for α-aryl allylsilanes, with β-H elimination minimized by the bulky stannane reagent. Limitations include poor reactivity with aliphatic acetates (e.g., cyclohexenyl acetate, 45% yield).

Nickel-Catalyzed Stereospecific Synthesis from Enol Ethers

A 2014 study (Chem. Commun.) demonstrates the conversion of (Z)-trimethyl((1-phenylvinyl)oxy)silane to (Z)-trimethyl(1-phenyl-2-propenyl)silane using Ni(COD)₂ (5 mol%) and LiCH₂SiMe₃ in toluene at 60°C. Key features:

-

Stereoretention : The (Z)-configuration of the enol ether is preserved in the product (≥95% stereopurity).

-

Scope : Aryl, heteroaryl, and cyclic enol ethers (e.g., dihydrothiopyran derivatives) react efficiently (Table 1).

-

Mechanism : Oxidative addition of the enol ether C–O bond to Ni(0) generates a nickelacycle, which undergoes transmetalation with LiCH₂SiMe₃ and reductive elimination to yield the allylsilane.

Table 1. Substrate Scope in Nickel-Catalyzed Reactions

| Substrate | Product Yield (%) | Stereochemistry |

|---|---|---|

| (Z)-1-Phenylvinyl ether | 89 | Retained (Z) |

| 2-Naphthylvinyl ether | 82 | Retained (Z) |

| Dihydrothiopyran-derived | 75 | Retained (Z) |

Krief-Reich Elimination in β-Seleno-γ-Silyl Alcohols

Sarkar et al. (1993) developed a regio- and stereocontrolled route via selenide elimination. β-Seleno-γ-silyl alcohols, prepared from α-selenoaldehydes and allyltrimethylsilane, undergo dehydroselenation with H₂O₂ in CH₂Cl₂ at −78°C to room temperature.

-

Regioselectivity : Elimination favors allylsilane formation over silatropic shifts (≥9:1 ratio).

-

Stereochemical outcome : (E)-Allylsilanes predominate (E:Z = 8:1) due to anti-periplanar geometry during elimination.

-

Application : Synthesizes α-silylated cyclohexenones (e.g., 3-trimethylsilylcyclohex-2-en-1-one, 78% yield).

Ruthenium-Catalyzed Cross-Metathesis and β-SiR₃ Elimination

Pietraszuk and Fischer (2007) observed that Grubbs second-generation catalyst (Cl₂(PCy₃)₂Ru=CHPh) promotes cross-metathesis between 1-phenylpropene and vinylsilanes (e.g., H₂C=CHSiMe₃), followed by β-SiMe₃ elimination to form allylsilanes.

-

Conditions : Reactions proceed in CH₂Cl₂ at 40°C with 5 mol% catalyst.

-

Yield : 70–75% for trimethyl(1-phenyl-2-propenyl)silane.

-

Limitation : Competing homometathesis of vinylsilanes reduces efficiency (30% side product).

Copper-Mediated Silylation of Allylic Halides

Smith et al. (1986) reported regioselective silylation of (E)-1-chloro-2-phenylpropene using (Me₃Si)CuLi (generated from Me₃SiLi and CuI in HMPA).

-

Regiochemistry : 3-Silyl-1-alkenes form predominantly (85:15 ratio vs. 1-silyl isomers).

-

Yield : 82% for this compound.

-

Drawback : HMPA toxicity limits scalability.

Comparative Analysis of Methods

Table 2. Method Comparison

| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-catalyzed (disilane) | 85–92 | Moderate | High | Moderate |

| Ni-catalyzed (enol ether) | 75–89 | High | Moderate | High |

| Krief-Reich elimination | 70–78 | High | Low | Low |

| Ru-metathesis | 70–75 | Low | Moderate | High |

| Cu-mediated | 82 | Moderate | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-phenyl-2-propenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions typically involve the cleavage of the silicon-carbon bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes with different organic groups.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(1-phenyl-2-propenyl)silane has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility.

Medicine: Research is ongoing into its use in developing new pharmaceuticals.

Industry: It is employed in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(1-phenyl-2-propenyl)silane involves its ability to form stable carbon-silicon bonds. This stability is crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The silicon atom can participate in radical substitution mechanisms, which are fundamental in forming complex molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare Trimethyl(1-phenyl-2-propenyl)silane with other silanes, focusing on structural variations, synthetic methods, and applications.

Allylphenoxy-Substituted Silanes

- (2-Allylphenoxy)trimethylsilane (C₁₂H₁₈OSi): Structure: Features an allylphenoxy group instead of a propenylphenyl group. Properties: Acts as a derivatizing agent in GCMS analysis, with applications in identifying algal metabolites (e.g., C. vulgaris extracts) . Key Difference: The oxygen atom in the phenoxy group increases polarity, enhancing its utility in chromatographic separations compared to the non-oxygenated target compound .

Halogenated Propenylsilanes

- 1,1-Dichloroprop-2-enyl(trimethyl)silane: Structure: Contains chlorine atoms on the propenyl chain. Reactivity: The electron-withdrawing chlorine atoms reduce nucleophilicity, making it less reactive in organometallic couplings compared to the phenyl-propenyl analog .

- (E)-Trimethyl(perfluoroprop-1-enyl)silane :

Silyl-Ether Derivatives

- Trimethyl[(1-phenyl-2-propenyl)oxy]silane :

Comparative Data Table

Biological Activity

Trimethyl(1-phenyl-2-propenyl)silane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group attached to a propenyl chain, which is further connected to a trimethylsilyl group.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Research indicates that silanes can possess antibacterial properties. The presence of the phenyl group may enhance interaction with microbial membranes, leading to increased efficacy against various pathogens.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines. The mechanism often involves induction of apoptosis in malignant cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of silane compounds. For instance, this compound has shown activity against several bacterial strains:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results indicate that this compound could be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. A notable study demonstrated its effectiveness against prostate cancer cell lines (PC3), where it showed an IC50 value comparable to established chemotherapeutics like cisplatin:

The mechanism underlying its anticancer activity is believed to involve the induction of oxidative stress and apoptosis in cancer cells.

Case Studies

A case study involving the synthesis and evaluation of this compound revealed promising results in both antimicrobial and anticancer assays. The study utilized various analytical techniques such as GC-MS and LC-MS for characterization and confirmed the compound's purity and structural integrity.

Study Findings

- Synthesis Method : The compound was synthesized via a simple one-pot reaction involving propenal and trimethylchlorosilane.

- Biological Testing : In vitro assays demonstrated significant inhibition of cell proliferation in cancer cell lines and effective antibacterial activity against Gram-positive bacteria.

Q & A

Basic: What are the optimal reaction conditions for synthesizing Trimethyl(1-phenyl-2-propenyl)silane to achieve high yield?

Answer:

Synthesis of structurally analogous silanes (e.g., Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane) involves reactions in 1,2-dimethoxyethane at 50°C for 12–16 hours with potassium bicarbonate as a base, yielding up to 92% . For this compound, similar protocols may apply:

- Key parameters :

- Temperature : 50–60°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., THF, DME) to stabilize intermediates.

- Catalyst/base : Use mild bases (e.g., K₂CO₃) to avoid silyl group degradation.

- Optimization : Monitor reaction progress via TLC or GC-MS, and purify via silica gel chromatography.

Advanced: How does the steric and electronic environment of the propenyl group influence reactivity in cross-coupling reactions?

Answer:

The propenyl group’s conjugation with the phenyl ring creates an electron-rich vinylsilane system, enhancing nucleophilicity at the β-carbon. Steric hindrance from trimethylsilyl groups directs regioselectivity in metal-catalyzed couplings (e.g., Hiyama coupling):

- Electronic effects : The phenyl group stabilizes transition states via resonance, favoring transmetalation with Pd(0) or Ni(0) catalysts .

- Steric effects : Bulky trimethylsilyl groups suppress undesired β-hydride elimination, improving selectivity for C–C bond formation.

- Methodological tip : Use DFT calculations to model transition states and predict regioselectivity .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

1H/29Si NMR spectroscopy is critical:

- 1H NMR : Monitor vinyl protons (δ 5.0–6.5 ppm) and phenyl protons (δ 7.2–7.5 ppm). Coupling constants (J = 10–16 Hz) confirm E/Z isomerism.

- 29Si NMR : A singlet near δ 0–10 ppm confirms the trimethylsilyl group .

- IR spectroscopy : C=C stretching (~1600 cm⁻¹) and Si–C vibrations (~1250 cm⁻¹).

- GC-MS : Confirm molecular ion peaks (m/z ≈ 190–200) and fragmentation patterns.

Advanced: How to mitigate side reactions in catalytic cycles involving this silane?

Answer:

Competing pathways (e.g., protodesilylation or oxidation) can be minimized by:

- Catalyst selection : Use Pd₂(dba)₃ with bulky ligands (XPhos) to suppress oxidative addition byproducts .

- Additives : Include silver salts (Ag₂O) to scavenge halides and stabilize metal intermediates.

- Solvent control : Anhydrous THF or toluene reduces hydrolysis of silyl groups.

- Inert atmosphere : Strict exclusion of moisture/O₂ prevents silanol formation .

Basic: How does storage stability impact experimental reproducibility?

Answer:

Trimethylsilyl compounds degrade via hydrolysis or oxidation. Best practices:

- Storage : Under argon/nitrogen at –20°C in amber glass vials.

- Incompatible materials : Avoid acids, heavy metals, or humid environments .

- Stability testing : Periodically analyze purity via NMR or HPLC.

Advanced: Can computational methods predict regioselectivity in electrophilic substitutions?

Answer:

Yes. Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify nucleophilic sites:

- HOMO localization : The propenyl group’s β-carbon is electron-rich, favoring electrophilic attack.

- Solvent effects : Include PCM models to simulate solvent polarity’s impact on transition states .

- Software recommendations : Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

Basic: What are the primary thermal decomposition pathways?

Answer:

Under thermal stress (>150°C), decomposition occurs via:

Si–C bond cleavage : Releases trimethylsilane (TMS) and phenylpropadiene.

Radical pathways : Initiated by homolytic bond scission, forming silyl radicals.

- Detection : Use TGA-MS or pyrolysis-GC-MS to identify volatile byproducts (e.g., TMS, benzene) .

Advanced: How do electron-withdrawing substituents affect catalytic activity?

Answer:

Introducing groups like –CF₃ (e.g., in Trimethyl(2,4,5-trifluorophenyl)silane) increases electrophilicity:

- Electronic tuning : Fluorine withdraws electron density, accelerating oxidative addition in Pd-catalyzed reactions.

- Steric tuning : Bulky substituents enhance enantioselectivity in asymmetric catalysis .

- Experimental validation : Compare turnover frequencies (TOFs) with/without substituents.

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

Advanced: Can this silane act as a precursor for silicon-based nanomaterials?

Answer:

Yes. Its propenyl group enables polymerization or self-assembly into nanostructures:

- Functionalization : Modify the phenyl group with –NH₂ or –SH for surface anchoring.

- Applications :

- Nanowires : Use CVD to deposit silicon-carbide frameworks.

- Drug delivery : Incorporate into mesoporous silica nanoparticles (MSNs) .

- Characterization : Analyze morphology via TEM/STEM and porosity via BET isotherms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.